2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline
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Overview
Description
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline is an organic compound that features a hydrazone functional group attached to a phenyl ring and a methyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline typically involves the condensation reaction between 4-methylaniline and benzaldehyde hydrazone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine derivative and the aldehyde group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[Hydrazinylidene(phenyl)methyl]aniline
- 4-[Hydrazinylidene(phenyl)methyl]-2-methylaniline
- 2-[Hydrazinylidene(phenyl)methyl]-3-methylaniline
Uniqueness
2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and interaction with biological targets. The presence of the methyl group at the 4-position can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
123797-27-3 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-methyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C14H15N3/c1-10-7-8-13(15)12(9-10)14(17-16)11-5-3-2-4-6-11/h2-9H,15-16H2,1H3 |
InChI Key |
NAZNLZNQBMVOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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